molecular formula C13H14N2O3S2 B2830012 (Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 851716-53-5

(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2830012
CAS No.: 851716-53-5
M. Wt: 310.39
InChI Key: SKPRTUADRWYLEU-YPKPFQOOSA-N
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Description

(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate (CAS 1095081-98-9) is a specialized chemical intermediate of significant importance in synthetic organic chemistry and materials science research. Its primary research value lies in its role as a precursor in the synthesis of benzothiazole-based cyanine dyes [https://www.thermofisher.com/order/catalog/product/AC424990050]. These dyes are extensively utilized as photosensitizers in photodynamic therapy (PDT) research for cancer treatment, where they can generate cytotoxic singlet oxygen upon light activation. Furthermore, this compound and its dye derivatives find applications in the development of fluorescent sensors and probes due to their favorable photophysical properties, enabling the detection of various biological analytes. In the field of materials science, it is investigated for its potential in constructing organic semiconductor materials and dye-sensitized solar cells (DSSCs) . The mechanism of action for the final dyes typically involves intercalation or binding to biological macromolecules like DNA or proteins, followed by light absorption and energy transfer. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

S-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-8(16)19-7-12(17)14-13-15(2)10-5-4-9(18-3)6-11(10)20-13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPRTUADRWYLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits significant potential in various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The unique structural features of this compound, particularly the benzo[d]thiazole moiety, contribute to its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C17H16N2O4S2\text{Molecular Formula C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}_{2}

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains and fungi. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives against tested organisms .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, several benzothiazole derivatives have shown selective cytotoxicity towards tumorigenic cell lines while sparing normal cells. A study highlighted that compounds related to benzothiazole exhibited cytotoxic effects with EC50 values ranging from 28 ng/mL to 290 ng/mL against different cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Neuroprotective properties have also been attributed to thiazole derivatives. Compounds similar to this compound have been tested for their ability to mitigate neuronal injury in models of ischemia/reperfusion. Results indicated that these compounds could significantly reduce neuronal damage and exhibit antioxidant properties by scavenging reactive oxygen species (ROS) .

Research Findings and Case Studies

Study Biological Activity Findings
Study 1AntimicrobialMIC values ≤ 50 μg/mL against various pathogens .
Study 2AnticancerEC50 values for cytotoxicity against cancer cell lines: 28 - 290 ng/mL .
Study 3NeuroprotectionSignificant reduction in neuronal injury in ischemia models .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the benzo[d]thiazole moiety facilitates binding to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Scientific Research Applications

Antihistaminic Activity

One of the prominent applications of N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is its role as a histamine H3 receptor antagonist. This property suggests its potential use in treating conditions related to excessive histamine release, such as allergies and asthma. The compound has been studied for its ability to modulate neurotransmitter release, particularly in the central nervous system, which could lead to innovative treatments for neurological disorders .

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit anticancer properties. N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide may also possess similar properties, contributing to the development of new chemotherapeutic agents. Studies have shown that oxazole derivatives can induce apoptosis in cancer cells, making them promising candidates for further investigation in oncology .

Synthesis and Characterization

The synthesis of N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide involves several chemical reactions that yield a compound with specific structural features conducive to its biological activity. The characterization of this compound typically includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity .

Case Study: Antihistaminic Effects

In a study examining the antihistaminic effects of oxazole derivatives, N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide was tested in various animal models. The results indicated a significant reduction in allergic responses compared to control groups, highlighting its potential as an effective antihistamine .

Case Study: Anticancer Activity

Another research effort focused on the anticancer properties of this compound involved in vitro studies where it was applied to several cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis, suggesting a mechanism that warrants further exploration for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and inferred properties of the target compound with two analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted Solubility Key Safety Precautions
(Z)-S-(2-((6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate 6-OCH₃, 3-CH₃ ~350.45 Moderate (polar groups) Avoid heat/sparks
S-(2-((3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate (CAS:905681-11-0) 3-CH₂CH₂CH₂, 6-OCH₂CH₃ ~378.50 Low (ethoxy increases lipophilicity) P210: Keep away from heat
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole at position 2, cyanoacetate ~379.44 Low (non-polar indole) Not specified

Key Observations :

  • Methoxy vs. Ethoxy : The target compound’s 6-methoxy group likely improves aqueous solubility compared to the ethoxy-substituted analog (CAS:905681-11-0) .
  • Methyl vs.
  • Indole vs. Thioate Ester : The indole-containing analog exhibits distinct electronic properties due to its aromatic heterocycle, which may favor π-π stacking interactions absent in the thioate ester-based compounds.

Stereochemical Considerations

The Z-configuration of the target compound is critical for its bioactivity. In contrast, the stereochemistry of CAS:905681-11-0 is unspecified in available data , though isomerism could significantly alter its pharmacokinetic profile. For instance, Z-isomers often exhibit higher stability in biological systems due to reduced steric strain.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate with high yield and purity?

  • Methodology:

  • Use multi-step condensation reactions starting from 6-methoxy-3-methylbenzo[d]thiazol-2-amine and thioacetate derivatives.
  • Optimize reaction conditions (e.g., 60–80°C in dry DMF with triethylamine as a base) to stabilize the Z-configuration and minimize isomerization .
  • Monitor reaction progress via HPLC to track intermediates and isolate the final product using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology:

  • Perform NMR spectroscopy (¹H, ¹³C) to verify key functional groups (e.g., methoxy, thioester, and benzo[d]thiazole rings). The Z-configuration is confirmed by NOESY correlations between the imine proton and adjacent methyl groups .
  • Use high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]⁺ ion) .
  • X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What are the primary safety considerations when handling this compound?

  • Methodology:

  • Follow PPE protocols (gloves, goggles, lab coats) due to potential toxicity from thioester and thiazole moieties. Avoid inhalation and skin contact .
  • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the thioester group .

Advanced Research Questions

Q. How do reaction conditions influence the Z/E isomer ratio during synthesis?

  • Methodology:

  • Conduct kinetic studies under varying temperatures (25–100°C) and solvents (polar vs. nonpolar). Polar aprotic solvents (e.g., DMF) favor Z-isomer stabilization via intramolecular hydrogen bonding .
  • Use dynamic NMR to monitor isomerization rates and calculate activation energies .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodology:

  • Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell lines) to minimize variability .
  • Compare structural analogs (e.g., methoxy vs. ethoxy substituents) to isolate functional group contributions to activity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) and validate with SPR or ITC binding assays .

Q. How can computational methods predict the compound’s reactivity with biological nucleophiles?

  • Methodology:

  • Perform DFT calculations (e.g., Gaussian 09) to model the thioester’s electrophilicity and susceptibility to hydrolysis or thiol-exchange reactions .
  • Simulate reaction pathways with explicit solvent models (e.g., water or DMSO) to assess kinetic stability .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodology:

  • Use LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., free thiols or sulfonic acids) under accelerated stability conditions (40°C/75% RH) .
  • FTIR can track loss of characteristic bands (e.g., C=S stretch at ~1250 cm⁻¹) indicative of degradation .

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